

## Mechanism of Action: Targeting the p300/CBP-ER Axis

Author: BenchChem Technical Support Team. Date: December 2025



Both A-485 and CPI-1612 are potent and selective inhibitors of the catalytic HAT domain of p300 and CBP.[1][2][3] In ER+ breast cancer, p300/CBP are recruited by the estrogen receptor to enhancer regions of target genes. The acetyltransferase activity of p300/CBP, specifically the acetylation of histone H3 at lysine 27 (H3K27ac), is a key epigenetic mark associated with active enhancers. By inhibiting this activity, A-485 and CPI-1612 reduce H3K27ac levels at ER-bound enhancers, leading to the suppression of the ER-driven transcriptional program.[1][4] This ultimately results in decreased expression of critical pro-growth genes, such as MYC, and inhibition of cancer cell proliferation.[1][5]





Click to download full resolution via product page

Caption: Signaling pathway of p300/CBP inhibition in ER+ breast cancer.

## **Data Presentation: Quantitative Comparison**

The following tables summarize the biochemical potency and cellular activity of CPI-1612 and A-485.

Table 1: Biochemical Inhibitory Potency (IC50)



| Compound         | Target     | IC50 (nM)                                   | Assay Condition                             |
|------------------|------------|---------------------------------------------|---------------------------------------------|
| A-485            | p300       | 9.8 nM[6]                                   | Histone<br>Acetyltransferase<br>(HAT) Assay |
| СВР              | 2.6 nM[6]  | Histone<br>Acetyltransferase<br>(HAT) Assay |                                             |
| CPI-1612         | p300       | 8.0 nM[7]                                   | Histone Acetyltransferase (HAT) Assay       |
| Full-length p300 | <0.5 nM[8] | -                                           |                                             |
| Full-length CBP  | 2.9 nM[8]  | -                                           | _                                           |

Note: A comparative study highlighted that at physiological acetyl-CoA concentrations (5  $\mu$ M), the IC<sub>50</sub> of A-485 increases significantly (~29-fold) to 1316 nM, whereas the IC<sub>50</sub> for CPI-1612 shows only a minor shift (~2-fold) to 25 nM, suggesting CPI-1612 maintains higher potency under cellular conditions.[9]

Table 2: In Vitro Activity in ER+ Breast Cancer Cell Lines

| Compound | Cell Line | Activity Metric   | Value                          |
|----------|-----------|-------------------|--------------------------------|
| A-485    | MCF-7     | H3K27ac Reduction | Potent reduction at 3<br>μM[1] |
| CPI-1612 | MCF-7     | GI <sub>50</sub>  | < 100 nM[4][10]                |
| T-47D    | GI50      | < 100 nM[10]      |                                |
| ZR-75-1  | GI50      | < 100 nM[10]      |                                |

Table 3: In Vivo Efficacy in Breast Cancer Xenograft Model



| Compound        | Model                                | Dosing                                           | Result                                     |
|-----------------|--------------------------------------|--------------------------------------------------|--------------------------------------------|
| CPI-1612        | MCF-7 Xenograft                      | 0.25 mg/kg, PO, BID                              | Non-significant tumor growth inhibition[5] |
| MCF-7 Xenograft | 0.5 mg/kg, PO, BID                   | ~50% Tumor Growth Inhibition (TGI)[5]            |                                            |
| MCF-7 Xenograft | 1.0 mg/kg, PO, BID                   | >75% Tumor Growth Inhibition (TGI)[5]            | _                                          |
| MCF-7 Xenograft | 0.25 mg/kg, PO, BID<br>+ Fulvestrant | Additive effect on anti-<br>tumor efficacy[4][5] | -                                          |

### **Experimental Protocols**

Detailed methodologies for the key experiments are outlined below.

#### In Vitro Cell Proliferation Assay

- Cell Lines: ER+ breast cancer cell lines (MCF-7, T-47D, ZR-75-1) were used.[10]
- Treatment: Cells were treated with increasing concentrations of CPI-1612.[5]
- Duration: The treatment period was 4 days.[5]
- Measurement: Cell viability was quantified using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[5] The half-maximal growth inhibition concentration (Gl<sub>50</sub>) was then calculated.

#### In Vivo Xenograft Study

- Animal Model: Female athymic nude mice (BALB/c) were used.[5]
- Tumor Implantation: MCF-7 cells were implanted subcutaneously into the mice.[5]
- Treatment: Once tumors were established, mice were randomized into groups. CPI-1612 was administered orally (PO) twice daily (BID) at specified doses (e.g., 0.25, 0.5, 1.0 mg/kg).



- [5] The vehicle control group received an equal volume of the vehicle solution. For combination studies, Fulvestrant was administered subcutaneously.[5]
- Duration: The study was conducted for 21 days.[5]
- Efficacy Measurement: Tumor volumes were measured regularly using calipers. Tumor growth inhibition (TGI) was calculated by comparing the tumor volumes in the treated groups to the vehicle control group.[5]

#### Pharmacodynamic (PD) Analysis of Histone Acetylation

- Sample Collection: At the study endpoint, peripheral blood mononuclear cells (PBMCs) were isolated from blood, and tumor tissues were collected.[4][5]
- Cellular Analysis (PBMCs): PBMCs were fixed, stained, and analyzed by Fluorescence-Activated Cell Sorting (FACS). The geometric mean fluorescence intensity (gMFI) was used to quantify the levels of H3K27 acetylation, providing a measure of target engagement in a surrogate tissue.[5]
- Tumor Analysis: Total mRNA was isolated from tumor samples to measure changes in the
  expression of target genes, such as MYC, via quantitative real-time PCR (qRT-PCR).[5]
   Histone marks like H3K18 acetylation were also measured in tumor tissue.[4]



Click to download full resolution via product page

**Caption:** General experimental workflow for preclinical evaluation.



### **Summary and Conclusion**

Based on available preclinical data, both **(S,S)-CPI-1612** and A-485 effectively target the p300/CBP histone acetyltransferases and inhibit the growth of ER+ breast cancer cells. However, the evidence suggests key differences:

- Potency: CPI-1612 demonstrates superior potency, particularly under physiological concentrations of the cofactor acetyl-CoA, which may translate to greater efficacy at lower doses.[9] It shows potent growth inhibition in ER+ breast cancer cell lines with GI<sub>50</sub> values below 100 nM.[4][10]
- Pharmacokinetics: CPI-1612 was developed to have improved ADME (absorption, distribution, metabolism, and excretion) properties and oral bioavailability compared to earlier compounds like A-485.[3][4][10]
- In Vivo Efficacy: CPI-1612 has demonstrated dose-dependent and robust single-agent antitumor activity in an MCF-7 xenograft model.[4][5] Furthermore, it shows an additive effect when combined with the standard-of-care therapy Fulvestrant, suggesting a non-overlapping mechanism of action.[4]

In conclusion, while A-485 is a valuable chemical probe for studying p300/CBP biology, CPI-1612 appears to be a more advanced, drug-like molecule with superior potency and pharmacokinetic properties, making it a more promising candidate for further development as a therapeutic agent for ER+ breast cancer.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

 1. Pharmacological Inhibition of CBP/p300 Blocks Estrogen Receptor Alpha (ERα) Function through Suppressing Enhancer H3K27 Acetylation in Luminal Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]







- 2. Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 4. CREBBP/EP300 acetyltransferase inhibition disrupts FOXA1-bound enhancers to inhibit the proliferation of ER+ breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Mechanism of Action: Targeting the p300/CBP-ER Axis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12372863#s-s-cpi-1612-versus-a-485-in-breast-cancer-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com